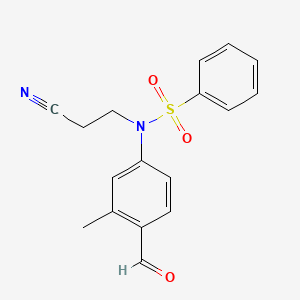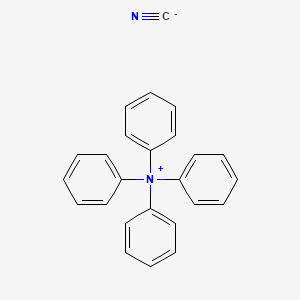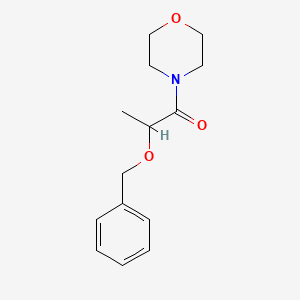
N-(2-Cyanoethyl)-N-(4-formyl-3-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyanoethyl)-N-(4-formyl-3-methylphenyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanoethyl)-N-(4-formyl-3-methylphenyl)benzenesulfonamide typically involves a multi-step process:
Formation of the Benzenesulfonamide Core: The initial step involves the reaction of benzenesulfonyl chloride with an amine to form the benzenesulfonamide core.
Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanoethylating agent.
Formylation and Methylation: The formyl and methyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as formylating agents (e.g., formic acid derivatives) and methylating agents (e.g., methyl iodide).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine, or the formyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonyl chlorides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Material Science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: Due to its sulfonamide structure, it may exhibit antimicrobial activity against a range of pathogens.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments with specific color properties.
Polymer Chemistry: It may be incorporated into polymers to enhance their thermal and mechanical properties.
Mecanismo De Acción
The mechanism of action of N-(2-Cyanoethyl)-N-(4-formyl-3-methylphenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The cyanoethyl and formyl-methylphenyl groups may enhance binding affinity and specificity, leading to more potent biological effects.
Comparación Con Compuestos Similares
- N-(2-Cyanoethyl)-N-(4-formylphenyl)benzenesulfonamide
- N-(2-Cyanoethyl)-N-(3-methylphenyl)benzenesulfonamide
- N-(4-Formyl-3-methylphenyl)benzenesulfonamide
Uniqueness: N-(2-Cyanoethyl)-N-(4-formyl-3-methylphenyl)benzenesulfonamide is unique due to the presence of both the cyanoethyl and formyl-methylphenyl groups. These substituents confer distinct chemical properties, such as increased reactivity and binding affinity, which may not be present in similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
565425-30-1 |
|---|---|
Fórmula molecular |
C17H16N2O3S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-(2-cyanoethyl)-N-(4-formyl-3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-14-12-16(9-8-15(14)13-20)19(11-5-10-18)23(21,22)17-6-3-2-4-7-17/h2-4,6-9,12-13H,5,11H2,1H3 |
Clave InChI |
CUUKTNIAFXSFOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N(CCC#N)S(=O)(=O)C2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-chloro-4-[(hexylthio)methyl]-](/img/structure/B14218577.png)
![4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol](/img/structure/B14218579.png)

![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)


![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)

![4-[4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14218623.png)
![4-[(6-Bromo-1H-imidazo[4,5-b]pyridin-1-yl)methyl]phenol](/img/structure/B14218630.png)
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14218633.png)
![Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-](/img/structure/B14218649.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine](/img/structure/B14218655.png)
